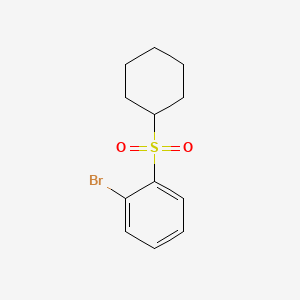![molecular formula C11H12O4S B596055 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid CAS No. 1314738-62-9](/img/structure/B596055.png)
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid is a chemical compound with the linear formula C11H12O4S1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 4-(methylsulfonyl)phenyl group . The InChI key for this compound is USCMLKYAHGSQSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
1. Applications in Ethylene Inhibition and Plant Growth Regulation
One of the compounds closely related in terms of chemical functionality is 1-Methylcyclopropene (1-MCP). It's used as an inhibitor of ethylene action in plants, demonstrating significant advances in understanding ethylene's role in fruits, vegetables, and floriculture crops. Effective at low concentrations, 1-MCP prevents ethylene effects, contributing to research in plant growth and preservation (S. Blankenship & J. Dole, 2003).
2. Anticancer Potentials of Phenolic Compounds
Cinnamic acid and its derivatives, similar in structural functionality to the compound of interest, have been extensively researched for their anticancer potentials. These studies shed light on the chemical versatility of phenolic compounds and their significant role in medicinal research as traditional and synthetic antitumor agents (P. De, M. Baltas, & F. Bedos-Belval, 2011).
3. Health Benefits of Sulforaphane
Sulforaphane, bearing a sulfonyl functional group similar to the methylsulfonyl group in your compound, is studied for its wide range of biological effects, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Research in this area emphasizes the therapeutic potential against various diseases, showcasing the importance of such functional groups in pharmaceutical research (J. K. Kim & S. Park, 2016).
4. Neurodegenerative and Psychiatric Diseases Management
Ursolic acid, another compound with significant bioactivity, demonstrates therapeutic potential in managing neurodegenerative and psychiatric diseases. It highlights the exploration of natural compounds for their bioactive properties in treating brain-related disorders, an area that could overlap with research into the applications of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid (A. B. Ramos-Hryb et al., 2017).
Safety and Hazards
This compound is classified under GHS07 and has hazard statements H315 - H319, indicating that it can cause skin and eye irritation . The precautionary statements include P264 - P280 - P280 - P332 + P313 - P337 + P313 - P362 + P364 . It is classified as a combustible solid under storage class code 11 .
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCMLKYAHGSQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

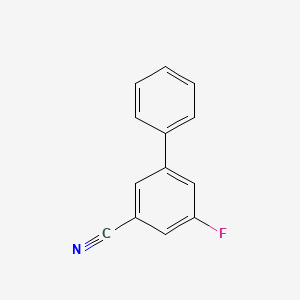
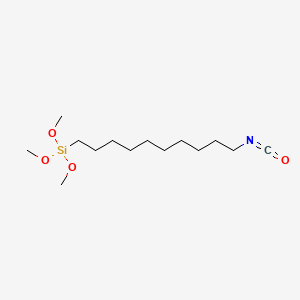
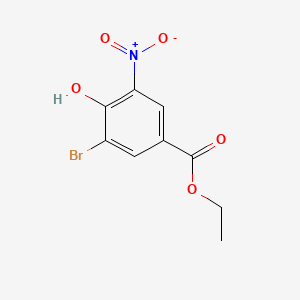
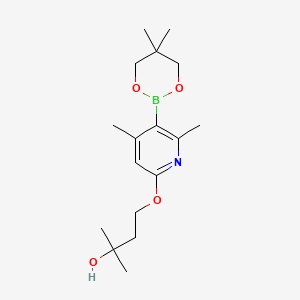
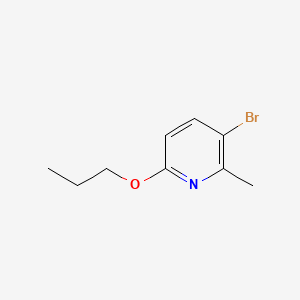


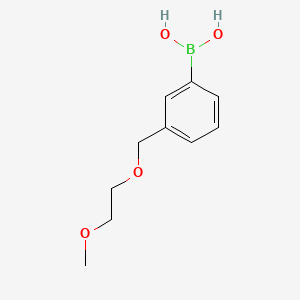
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
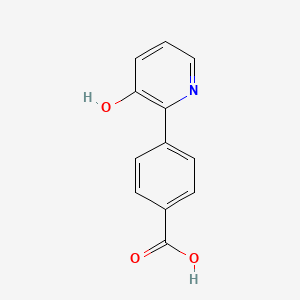
![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
